molecular formula C14H22Cl2N2 B13002394 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

Cat. No.: B13002394
M. Wt: 289.2 g/mol
InChI Key: RPRPMDOKXRDGTL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Cyclization: The amine is then reacted with 1-bromo-3-chloropropane to form the pyrrolidine ring.

    Final product formation: The final step involves the reaction of the pyrrolidine intermediate with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to neurotransmitter receptors, particularly those involved in the regulation of dopamine and serotonin levels. This binding modulates the activity of these neurotransmitters, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride
  • 1-(4-Chlorophenyl)-N-methyl-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride

Uniqueness

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology.

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12;/h4-7,14,16H,2-3,8-11H2,1H3;1H

InChI Key

RPRPMDOKXRDGTL-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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